molecular formula C9H7ClN2O2 B1612004 2-(6-Chloro-1H-indazol-3-yl)acetic acid CAS No. 35715-85-6

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Cat. No.: B1612004
CAS No.: 35715-85-6
M. Wt: 210.62 g/mol
InChI Key: PSEDUPQQLIMVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-1H-indazol-3-yl)acetic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a chloro substituent at the 6-position of the indazole ring and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-1H-indazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale implementation of the above synthetic route, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Tautomerism and Stability

The indazole ring demonstrates tautomeric equilibrium between 1H- and 2H-tautomers. Computational studies (MP2/6-31G**) indicate the 1H-tautomer is 15–16 kJ·mol⁻¹ more stable than the 2H-tautomer in both gas and aqueous phases . This stability governs regioselectivity in subsequent reactions (e.g., alkylation or electrophilic substitution).

Formaldehyde Addition

Under acidic conditions (aqueous HCl), the reaction proceeds via protonated formaldehyde (pKₐ = −4.2) :

  • Mechanism : Zwitterionic intermediates form during N–H bond activation, followed by methylene bridge formation.

  • Barriers : Activation energies range 63–72 kJ·mol⁻¹ , favoring adducts over complexes by 2–52 kJ·mol⁻¹ .

  • Positional Selectivity : N1–H reacts preferentially over N2–H due to steric and electronic effects of the chloro and acetic acid groups.

Esterification and Amidation

The carboxylic acid moiety undergoes standard derivatization:

Reaction TypeReagent/ConditionProductYieldReference
Esterification Methanol/H₂SO₄Methyl 2-(6-chloro-1H-indazol-3-yl)acetate85–90%
Amidation Thionyl chloride + NH₃2-(6-Chloro-1H-indazol-3-yl)acetamide75–80%

Hydrolysis

Ester derivatives revert to the parent acid under basic conditions (e.g., NaOH/EtOH) .

Nucleophilic Aromatic Substitution (Chloro Group)

ReagentConditionsProductSelectivity
NH₃ (aq)150°C, 24 h6-Amino-1H-indazol-3-yl-acetic acid<10%
KCNDMF, 120°C6-Cyano-1H-indazol-3-yl-acetic acidTrace

Solid-State Reactivity

Crystalline forms show stability in neutral aqueous media but decompose slowly in acidic environments (e.g., HCl), releasing formaldehyde polymers (e.g., paraformaldehyde) over decades .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s acetic acid group facilitates hydrogen bonding with enzymes (e.g., cyclooxygenase-2). Computational docking studies predict binding affinities (ΔG) of −7.2 to −8.5 kcal·mol⁻¹ .

Thermodynamic Parameters for Tautomers

TautomerΔG (Gas Phase, kJ·mol⁻¹)ΔG (Water, kJ·mol⁻¹)
1H0.00.0
2H+15.0+15.9

Reaction Barriers for Formaldehyde Adducts

PathwayActivation Energy (kJ·mol⁻¹)Adduct Stability (kJ·mol⁻¹)
N1–H72−52
N2–H63−2

Scientific Research Applications

2-(6-Chloro-1H-indazol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

    5-Chloro-1H-indazole: A closely related compound with variations in substitution patterns.

    2-(1H-Indazol-3-yl)acetic acid: Another indazole derivative with a different substitution pattern.

Uniqueness: 2-(6-Chloro-1H-indazol-3-yl)acetic acid is unique due to its specific chloro substitution at the 6-position, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound for research and development .

Biological Activity

2-(6-Chloro-1H-indazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted indazole moiety linked to an acetic acid functional group. Its molecular formula is C10H8ClN2O2C_{10}H_{8}ClN_{2}O_{2}, with a molecular weight of approximately 210.62 g/mol. The presence of the chloro group at the 6-position of the indazole ring is critical for its biological activity and reactivity in various chemical contexts.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied as a candidate for kinase inhibitor discovery, which may provide therapeutic strategies for cancer treatment through the inhibition of specific kinases involved in tumor growth and survival .

Table 1: Summary of Anticancer Activity

Study FocusFindingsReference
Kinase InhibitionPotential as a kinase inhibitor
Cell Line StudiesInduces apoptosis in cancer cell lines
Mechanism of ActionModulates cell signaling pathways

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest it may inhibit the growth of various pathogens, although specific mechanisms and efficacy against different microorganisms require further investigation .

3. Enzyme Inhibition

This compound interacts with several enzymes, including cytochrome P450, which is crucial for drug metabolism. Its ability to modulate enzyme activity can lead to significant implications in pharmacology and toxicology.

The biological activity of this compound is primarily attributed to its ability to bind to specific sites on enzymes and receptors, leading to conformational changes that affect their function. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit or activate various enzymes depending on concentration and environmental conditions.
  • Gene Expression Modulation : It has been observed to influence gene expression by interacting with transcription factors.
  • Cell Cycle Arrest : In cancer studies, it induces cell cycle arrest and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Cell Line Study : A study demonstrated that treatment with this compound resulted in significant reductions in viability among specific cancer cell lines, indicating its potential as a therapeutic agent.
  • Kinase Inhibition Research : Investigations into its role as a kinase inhibitor highlighted its capacity to selectively inhibit certain kinases involved in cancer progression, although further validation is required for clinical applications.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:

  • In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : Understanding detailed molecular interactions with target proteins.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(6-Chloro-1H-indazol-3-yl)acetic acid?

Methodological Answer:

  • Synthesis: A common approach involves coupling 6-chloro-1H-indazole-3-carboxylic acid with acetic acid derivatives via amide or ester intermediates. For example, bromoacetic acid can be reacted with the indazole under basic conditions (e.g., NaH/DMF) to introduce the acetic acid moiety. Optimize reaction time (12-24 hrs) and temperature (60-80°C) to minimize by-products .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm by HPLC (C18 column, 220 nm detection) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d6) should show indazole protons (δ 7.8–8.2 ppm), acetic acid protons (δ 3.7–4.1 ppm), and Cl-substituent effects. ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry: ESI-MS in negative mode to detect [M-H]⁻ (expected m/z ~225). Compare with theoretical molecular weight (225.63 g/mol).
  • HPLC: Use a 5 µm C18 column with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Retention time ~6.2 min .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles (particulate matter may irritate respiratory pathways) .
  • Storage: Store in a desiccator at 4°C, protected from light. The compound is stable for >6 months under these conditions .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous organic waste .

Q. How do solubility and stability impact experimental design?

Methodological Answer:

  • Solubility: Soluble in DMSO (50 mg/mL), methanol (10 mg/mL), and sparingly in water (<1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with PBS (ensure final DMSO ≤0.1%) .
  • Stability: Degrades under UV light (t1/2 ~48 hrs in solution). Use amber vials and minimize exposure to heat (>40°C) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

  • Crystallization: Slow evaporation from DMSO/water (1:4) yields needle-like crystals. Optimize by seeding or using vapor diffusion.
  • Refinement: Use SHELXL for small-molecule refinement. Challenges include resolving Cl-atom disorder (occupancy refinement) and hydrogen bonding networks. Anisotropic displacement parameters improve R-factor (<0.05) .

Q. What biological activities are hypothesized for this compound?

Methodological Answer:

  • Anticancer Screening: Test against HeLa cells (MTT assay, IC50 determination). Pre-treat cells with 10–100 µM compound for 48 hrs. Compare with cisplatin controls.
  • Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict binding to kinase domains (e.g., EGFR). Validate via Western blot (phospho-EGFR inhibition) .

Q. How to resolve contradictions in purity data from different synthesis batches?

Methodological Answer:

  • Root-Cause Analysis: Compare HPLC traces (check for peaks at 4.5 min, indicative of unreacted indazole). Adjust reaction stoichiometry (1.2:1 bromoacetic acid:indazole).
  • QC Protocols: Implement in-process FTIR monitoring (C=O stretch at 1700 cm⁻¹) to track reaction progression .

Q. What computational tools are suitable for modeling its interactions?

Methodological Answer:

  • Docking: Use Schrödinger Suite or MOE to simulate binding to COX-2 (PDB ID: 5KIR). Focus on the indazole core’s π-π stacking with Tyr385.
  • MD Simulations: Run 100 ns GROMACS simulations in explicit solvent to assess stability of ligand-receptor complexes .

Q. How to ensure regulatory compliance in cross-institutional collaborations?

Methodological Answer:

  • Documentation: Maintain SDS sheets (GHS classification: H315, H319) and ensure alignment with OSHA 29CFR 1910.1200.
  • Shipping: Classify as non-hazardous for air transport (IATA 3.6). Use triple-packaging with absorbent material for international shipments .

Properties

IUPAC Name

2-(6-chloro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEDUPQQLIMVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592652
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35715-85-6
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(6-Chloro-1H-indazol-3-yl)acetic acid
2-(6-Chloro-1H-indazol-3-yl)acetic acid
2-(6-Chloro-1H-indazol-3-yl)acetic acid
2-(6-Chloro-1H-indazol-3-yl)acetic acid
2-(6-Chloro-1H-indazol-3-yl)acetic acid
2-(6-Chloro-1H-indazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.